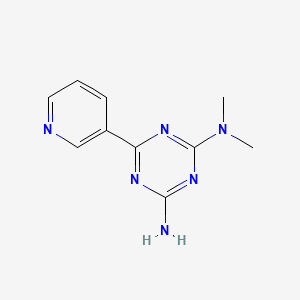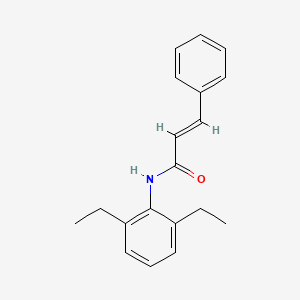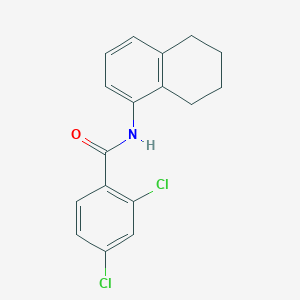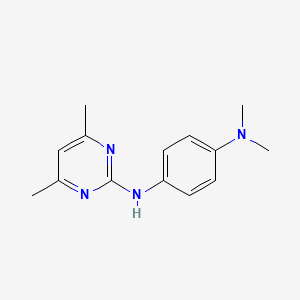
9-(4-nitrobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of carbazole derivatives, including "9-(4-nitrobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole," often involves controlled polymerization techniques and specific reactions tailored to introduce the nitrobenzoyl functional group. For instance, nitroxide-mediated living free-radical polymerization of vinylbenzyl-carbazole compounds is a common method to synthesize polymers with carbazole units, providing a controlled way to modify the molecular weight and distribution of these polymers (Lessard et al., 2012). Additionally, the Rh(III)-catalyzed direct C-H cyclization of N-nitrosoanilines with dicarbonyl compounds has been developed to access tetrahydrocarbazol-4-ones efficiently, demonstrating the versatility of carbazole synthesis methodologies (Jiao et al., 2023).
Molecular Structure Analysis
Carbazole derivatives, including those substituted with nitro groups, exhibit specific crystal and molecular structures characterized by π-π interactions and potential for hydrogen bonding. The structure of nitro-substituted carbazoles, such as 9-[(E)-nitrophenylvinyl]-9H-carbazole, is influenced by van der Waals forces and π-π interactions, which dictate their packing in the crystal lattice (Kubicki et al., 2007).
Chemical Reactions and Properties
The introduction of nitro groups to the carbazole ring significantly alters its chemical reactivity and properties. Nitration reactions in the carbazole series have been extensively studied, showcasing the formation of nitrocarbazoles through direct nitration or rearrangement processes. These reactions not only modify the electronic structure of the carbazole ring but also influence its chemical behavior and potential applications in various domains (Kyzioł & Daszkiewicz, 1985).
Physical Properties Analysis
Carbazole derivatives, particularly those modified with nitrobenzoyl groups, exhibit unique physical properties, such as fluorescence and thermoresponsive behavior. The synthesis of copolymers containing vinylbenzyl-carbazole units has been shown to result in materials with tunable lower critical solution temperatures and fluorescent properties, highlighting the influence of the carbazole structure on the physical characteristics of these polymers (Lessard et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-nitrophenyl)-(1,2,3,4-tetrahydrocarbazol-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-19(13-9-11-14(12-10-13)21(23)24)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1,3,5,7,9-12H,2,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBPAWHYSYVLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acrylic acid](/img/structure/B5634225.png)
![{3-allyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5634229.png)


![(3R*,4S*)-4-cyclopropyl-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5634267.png)
![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-ethoxypyridine](/img/structure/B5634272.png)

![1-ethyl-4-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}-2(1H)-pyridinone](/img/structure/B5634281.png)
![3-(2-furylmethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5634287.png)
![2-{1-(2,3-dihydro-1H-inden-2-yl)-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5634291.png)
![(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B5634299.png)
![1-(ethylsulfonyl)-N-[2-(pyridin-3-yloxy)phenyl]piperidine-3-carboxamide](/img/structure/B5634308.png)

![1-[(5-bromo-2-thienyl)methyl]-4-phenylpiperazine](/img/structure/B5634320.png)